molecular formula C4H9Cl2O2P B072405 Butyl phosphorodichloridate CAS No. 1498-52-8

Butyl phosphorodichloridate

Cat. No.: B072405
CAS No.: 1498-52-8
M. Wt: 190.99 g/mol
InChI Key: RNXHHJQBVBRJMB-UHFFFAOYSA-N
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Description

Butyl phosphorodichloridate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity due to the presence of phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

PCl3+C4H9OH+O2C4H9PCl2O2+HCl\text{PCl}_3 + \text{C}_4\text{H}_9\text{OH} + \text{O}_2 \rightarrow \text{C}_4\text{H}_9\text{PCl}_2\text{O}_2 + \text{HCl} PCl3​+C4​H9​OH+O2​→C4​H9​PCl2​O2​+HCl

This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyl phosphorodichloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in n-butylphosphorodichloridate can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, n-butylphosphorodichloridate hydrolyzes to form n-butylphosphoric acid and hydrochloric acid.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphates or reduction to form phosphines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.

Major Products Formed

    Nucleophilic Substitution: Produces substituted phosphorodichloridates.

    Hydrolysis: Produces n-butylphosphoric acid and hydrochloric acid.

    Oxidation: Produces phosphates.

    Reduction: Produces phosphines.

Scientific Research Applications

Butyl phosphorodichloridate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyl phosphorodichloridate: C₄H₉Cl₂O₂P

    n-Butylphosphoromonochloridate: C₄H₉ClO₂P

    n-Butylphosphorotrichloridate: C₄H₉Cl₃O₂P

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. Its intermediate chlorine content makes it more reactive than n-butylphosphoromonochloridate but less reactive than n-butylphosphorotrichloridate, providing a balance that is useful in various synthetic applications.

Properties

CAS No.

1498-52-8

Molecular Formula

C4H9Cl2O2P

Molecular Weight

190.99 g/mol

IUPAC Name

1-dichlorophosphoryloxybutane

InChI

InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3

InChI Key

RNXHHJQBVBRJMB-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(Cl)Cl

Canonical SMILES

CCCCOP(=O)(Cl)Cl

Key on ui other cas no.

1498-52-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The desired subtitled compound was prepared substantially in accordance with the procedure detailed in Example 8A, using 1.25 ml (13.5 mmol) of phosphorous oxychloride, 1 g (13.5 mmol) of butanol in 5 ml of carbon tetrachloride to provide a colorless oil.
Quantity
1.25 mL
Type
reactant
Reaction Step One
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1 g
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reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of butanol (0.98 mL, 10.0 mmol) in anhydrous CH2Cl2 (10 mL) was added dropwise POCl3 (3.0 mL, 32.0 mmol) at 0° C. After stirring at 0° C. for 1 h, the mixture was refluxed for 5 h and then followed by vacuum distillation to afford butyl dichlorophosphate.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To phosphoryl chloride (50 ml) in 40 ml of carbon tetrachloride at ambient temperature was added dropwise n-butanol (29.65 g). After the initial exothermic reaction subsided, the reaction mixture was refluxed for 3 hours. Vacuum distillation at 88°-103° C. yielded 59.114 g of n-butyl dichlorophosphate.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
29.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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